Ethyl 2-chloro-4-ethylbenzoate

Description

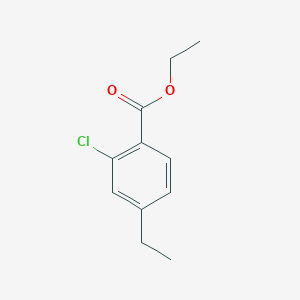

Ethyl 2-chloro-4-ethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 2-position and an ethyl group at the 4-position of the benzene ring. This compound belongs to a class of halogenated esters with applications in organic synthesis, pharmaceuticals, and agrochemicals. Its structure combines steric and electronic effects from the chloro and ethyl substituents, influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

ethyl 2-chloro-4-ethylbenzoate |

InChI |

InChI=1S/C11H13ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

SJUDPUBUDOEKNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-ethylbenzoate can be synthesized through the esterification of 2-chloro-4-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-ethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-ethylbenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as the catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-4-ethylbenzoate.

Hydrolysis: 2-chloro-4-ethylbenzoic acid and ethanol.

Reduction: 2-chloro-4-ethylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-4-ethylbenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-ethylbenzoate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-chloro-4-ethylbenzoate with key analogues, focusing on structural variations, substituent effects, and inferred physicochemical properties.

Ethyl 4-ethylbenzoate

- Structure : Lacks the chlorine substituent at the 2-position.

- Such esters are often used as intermediates in fragrance or polymer synthesis.

- Applications: Ethyl 4-ethylbenzoate derivatives are noted for their stability in industrial processes due to reduced electron-withdrawing effects .

Mthis compound

- Structure : Replaces the ethyl ester group with a methyl ester.

- Properties: The shorter alkyl chain decreases molecular weight (C${10}$H${11}$ClO$2$ vs. C${11}$H${13}$ClO$2$) and may lower boiling/melting points. Methyl esters generally exhibit higher volatility but reduced solubility in nonpolar solvents compared to ethyl esters.

- Reactivity : Methyl esters are more susceptible to hydrolysis under basic conditions due to less steric hindrance .

Ethyl 4-fluorobenzoate

- Structure : Substitutes chlorine with fluorine at the 2-position.

- Properties : Fluorine’s strong electron-withdrawing effect enhances electrophilic aromatic substitution reactivity. Fluorinated benzoates are often used in medicinal chemistry for improved metabolic stability .

Ethyl 4-cyanobenzoate

- Structure: Replaces the ethyl group at the 4-position with a cyano group.

- However, it may also confer toxicity, as seen in hazard classifications for similar nitriles .

Structural and Functional Analysis

Substituent Effects

| Compound | 2-Position | 4-Position | Key Properties |

|---|---|---|---|

| This compound | Cl | Ethyl | Moderate polarity, steric hindrance |

| Mthis compound | Cl | Ethyl (methyl ester) | Higher volatility, lower stability to hydrolysis |

| Ethyl 4-ethylbenzoate | H | Ethyl | Hydrophobic, industrial applications |

| Ethyl 4-fluorobenzoate | F | H | Enhanced reactivity, medicinal potential |

| Ethyl 4-cyanobenzoate | H | CN | High polarity, potential toxicity |

Reactivity Trends

- Electrophilic Substitution : Chlorine and fluorine at the 2-position direct incoming electrophiles to the 5-position of the ring.

- Hydrolysis : Ethyl esters are generally more resistant to hydrolysis than methyl esters, favoring applications requiring prolonged stability .

- Biological Activity : Chlorinated and ethyl-substituted benzoates may exhibit antimicrobial or herbicidal activity, as seen in related compounds from ethyl acetate extracts of bioactive plants .

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2-chloro-4-ethylbenzoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) is advised if dust or aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.

- Emergency Procedures : For accidental ingestion, rinse the mouth with water (do NOT induce vomiting) and seek immediate medical attention. For skin contact, remove contaminated clothing and rinse with water for 15 minutes .

- Storage : Store in a cool, dry place (0–6°C recommended for analogous compounds) in sealed, labeled containers .

Q. What synthetic routes are typically employed for preparing this compound?

- Methodological Answer :

- Stepwise Synthesis :

Alkylation : React 4-ethylbenzoic acid with ethanol under acidic conditions to form the ethyl ester.

Chlorination : Introduce chlorine at the 2-position using chlorinating agents (e.g., Cl2/FeCl3 or SOCl2) under controlled temperatures (e.g., 40–60°C) .

Q. How can researchers analytically characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., ethyl and chloro groups at positions 4 and 2, respectively).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% for research-grade material) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 226.67 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. How should researchers address contradictory spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental IR peaks (e.g., ester C=O stretch at ~1720 cm<sup>−1</sup>) with computational DFT calculations to resolve discrepancies .

- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR spectra.

- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What experimental designs are suitable for studying the compound’s degradation pathways under varying pH and temperature?

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for this compound?

- Methodological Answer :

- Bioavailability Studies : Compare solubility (logP ~3.5) and metabolic stability (e.g., liver microsome assays) to explain differences .

- Species-Specific Models : Use human hepatocyte cultures alongside rodent models to assess interspecies variability .

- Dose-Response Analysis : Apply Hill equation models to quantify potency thresholds in cellular vs. whole-organism systems .

Q. What methodologies are effective for analyzing the compound’s environmental impact in wastewater?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Concentrate trace amounts from water samples using C18 cartridges.

- Quantitative Analysis : Use GC-MS with internal standards (e.g., deuterated analogs) to detect ppb-level residues .

- Degradation Tracking : Monitor hydrolysis products (e.g., 2-chloro-4-ethylbenzoic acid) via tandem MS .

Q. How can researchers resolve contradictions in kinetic data for esterase-mediated hydrolysis of the compound?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified esterases (e.g., porcine liver esterase) to determine Km and Vmax.

- Inhibitor Studies : Use phenylmethylsulfonyl fluoride (PMSF) to confirm serine protease involvement.

- Computational Docking : Model substrate-enzyme interactions using AutoDock Vina to identify steric or electronic barriers .

Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of chlorination efficiency .

- Design of Experiments (DoE) : Apply factorial designs to optimize reagent stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.